molecular formula C10H10FNS B6165073 1-(4-fluorophenyl)cyclopropane-1-carbothioamide CAS No. 1076239-17-2

1-(4-fluorophenyl)cyclopropane-1-carbothioamide

Cat. No. B6165073
CAS RN: 1076239-17-2
M. Wt: 195.3
InChI Key:
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Description

1-(4-Fluorophenyl)cyclopropane-1-carbothioamide (FPC) is an organic compound belonging to the class of cyclic sulfonamides. It is an important synthetic intermediate used in the production of pharmaceuticals and other organic compounds. FPC is a versatile compound and has been used in a variety of scientific research applications. FPC is a highly reactive compound and its reactivity makes it a useful tool for organic synthesis.

Mechanism of Action

1-(4-fluorophenyl)cyclopropane-1-carbothioamide is a highly reactive compound and its reactivity makes it a useful tool for organic synthesis. The reactivity of this compound is due to its ability to undergo nucleophilic substitution reactions, which involve the replacement of a leaving group with a nucleophile. This compound is also capable of undergoing electrophilic substitution reactions, which involve the addition of an electrophile to a double or triple bond.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In vitro studies have demonstrated that this compound has anti-inflammatory and anti-fungal activities. This compound has also been shown to have cytotoxic effects on tumor cell lines. In addition, this compound has been found to inhibit the growth of certain bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Advantages and Limitations for Lab Experiments

1-(4-fluorophenyl)cyclopropane-1-carbothioamide has several advantages for use in laboratory experiments. It is a highly reactive compound and its reactivity makes it a useful tool for organic synthesis. This compound is also relatively inexpensive and readily available. Furthermore, this compound can be synthesized through a variety of methods, making it a versatile compound. However, this compound is also a highly reactive compound and can be dangerous to handle. Therefore, it is important to use proper safety precautions when handling this compound in the laboratory.

Future Directions

There are several potential future directions for the use of 1-(4-fluorophenyl)cyclopropane-1-carbothioamide in scientific research. This compound could be used in the development of new pharmaceuticals and other organic compounds. Additionally, this compound could be used to synthesize novel compounds with potential therapeutic applications. Furthermore, this compound could be used to explore its potential biochemical and physiological effects. Finally, this compound could be used in the development of new synthetic methods and catalysts.

Synthesis Methods

1-(4-fluorophenyl)cyclopropane-1-carbothioamide can be synthesized through a variety of methods, including the Pictet-Spengler reaction, the Biginelli reaction, and the Ugi reaction. The Pictet-Spengler reaction is a condensation reaction between an aldehyde or ketone and an amine, followed by cyclization of the resulting imine. The Biginelli reaction is a three-component reaction involving an aldehyde, a β-keto ester, and an amine, which results in the formation of a dihydropyrimidine. The Ugi reaction is a multicomponent reaction involving an aldehyde, an amine, an isocyanide, and a carboxylic acid, which results in the formation of an amide. All three reactions can be used to synthesize this compound.

Scientific Research Applications

1-(4-fluorophenyl)cyclopropane-1-carbothioamide has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of various compounds, including heterocyclic compounds, amino acids, and peptides. This compound has also been used as a reagent for the synthesis of novel compounds, such as aziridines, sulfonamides, and thioamides. In addition, this compound has been used in the synthesis of various pharmaceuticals and other organic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-(4-fluorophenyl)cyclopropane-1-carbothioamide can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "4-fluoroaniline", "cyclopropanecarboxylic acid", "thionyl chloride", "triethylamine", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: 4-fluoroaniline is reacted with cyclopropanecarboxylic acid in the presence of thionyl chloride to form 1-(4-fluorophenyl)cyclopropane-1-carboxylic acid.", "Step 2: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.", "Step 3: The acid chloride is then reacted with triethylamine and sodium bicarbonate to form the corresponding carbothioamide.", "Step 4: The crude product is purified by extraction with ethyl acetate and washing with water to yield the final product, 1-(4-fluorophenyl)cyclopropane-1-carbothioamide." ] }

CAS RN

1076239-17-2

Molecular Formula

C10H10FNS

Molecular Weight

195.3

Purity

95

Origin of Product

United States

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